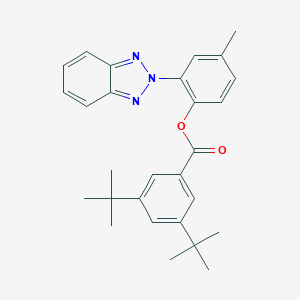

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE

Descripción

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE is a chemical compound known for its role as a UV absorber. It is commonly used in various industries to protect materials from the harmful effects of ultraviolet radiation. This compound is particularly valued for its stability and effectiveness in preventing degradation caused by UV light.

Propiedades

Fórmula molecular |

C28H31N3O2 |

|---|---|

Peso molecular |

441.6g/mol |

Nombre IUPAC |

[2-(benzotriazol-2-yl)-4-methylphenyl] 3,5-ditert-butylbenzoate |

InChI |

InChI=1S/C28H31N3O2/c1-18-12-13-25(24(14-18)31-29-22-10-8-9-11-23(22)30-31)33-26(32)19-15-20(27(2,3)4)17-21(16-19)28(5,6)7/h8-17H,1-7H3 |

Clave InChI |

SEESLNDKNCTWOB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N3N=C4C=CC=CC4=N3 |

SMILES canónico |

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)N3N=C4C=CC=CC4=N3 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE typically involves the reaction of 2-(2H-benzotriazol-2-yl)-4-methylphenol with 3,5-di-tert-butylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the risk of side reactions.

Análisis De Reacciones Químicas

Types of Reactions

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the benzotriazole moiety to its corresponding amine.

Substitution: The phenyl groups in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE has a wide range of applications in scientific research:

Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.

Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.

Medicine: Explored for its role in protecting skin from UV radiation in sunscreen formulations.

Industry: Widely used in the plastics industry to enhance the durability and lifespan of products exposed to sunlight.

Mecanismo De Acción

The primary mechanism by which 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE exerts its effects is through the absorption of UV radiation. The benzotriazole moiety absorbs UV light and undergoes a reversible photochemical reaction, dissipating the absorbed energy as heat. This prevents the UV radiation from reaching and damaging the underlying material. The compound’s molecular structure allows it to effectively absorb a broad spectrum of UV light, making it highly efficient as a UV stabilizer.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol

- 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol

- 2-(2H-benzotriazol-2-yl)-4-(tert-butyl)phenol

Uniqueness

Compared to similar compounds, 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3,5-DI-TERT-BUTYLBENZOATE offers enhanced stability and a broader absorption spectrum. Its unique combination of benzotriazole and benzoate moieties provides superior protection against UV radiation, making it a preferred choice in applications requiring long-term UV stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.